molecular formula C24H24F3N3O3 B608470 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid

1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid

Cat. No.: B608470
M. Wt: 459.5 g/mol
InChI Key: KGBYKYDRYYERIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LAS191859 is a potent antagonist of the CRTH2/DP2 receptor, which is involved in the inflammatory response. It has been studied for its potential use in treating conditions such as chronic asthma and systemic eosinophilia .

Mechanism of Action

Target of Action

LAS191859, also known as 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid, is a potent and selective antagonist of the CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells) . This receptor is a G protein-coupled receptor expressed on leukocytes associated with asthma and allergy, such as eosinophils, mast cells, Th2-lymphocytes, and basophils .

Mode of Action

LAS191859 acts by binding to the CRTh2 receptor, thereby inhibiting its activation . It has a high affinity for the receptor, with an IC50 of 9.58 nM against human CRTh2 . This means that LAS191859 can effectively block the receptor’s activity at low nanomolar concentrations.

Biochemical Pathways

The primary biochemical pathway affected by LAS191859 is the prostaglandin D2 (PGD2) pathway . PGD2 is a pro-inflammatory mediator that binds to the CRTh2 receptor, triggering a cascade of inflammatory responses. By blocking the CRTh2 receptor, LAS191859 inhibits the downstream effects of PGD2, reducing inflammation .

Pharmacokinetics

LAS191859 is orally active, indicating that it can be absorbed through the gastrointestinal tract . One of the key features of LAS191859 is its long receptor residence time. It has a residence time half-life of 21 hours at CRTh2, which translates into a long-lasting in vivo efficacy that is independent of plasma levels .

Result of Action

The primary result of LAS191859’s action is the reduction of inflammation associated with asthma and allergies . It achieves this by blocking the CRTh2 receptor, thereby inhibiting the pro-inflammatory effects of PGD2 . This leads to a decrease in eosinophil shape change and chemotaxis, which are key processes in the inflammatory response .

Action Environment

The action of LAS191859 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH conditions . .

Preparation Methods

The synthesis of LAS191859 involves multiple steps, starting with the preparation of the core structure, which includes a pyrrolo[2,3-b]pyridine ring. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

LAS191859 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LAS191859 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the CRTH2/DP2 receptor and its role in inflammation.

    Biology: It is used to investigate the biological pathways involved in eosinophil chemotaxis and shape change.

    Medicine: It has potential therapeutic applications in treating chronic asthma and other inflammatory conditions.

    Industry: It is used in the development of new anti-inflammatory drugs

Comparison with Similar Compounds

LAS191859 is unique in its high selectivity and potency for the CRTH2/DP2 receptor. Similar compounds include:

    Fevipiprant: Another CRTH2 antagonist with similar applications in treating inflammatory conditions.

    Ramatroban: A dual antagonist of the thromboxane A2 receptor and CRTH2 receptor.

LAS191859 stands out due to its long receptor residence time, which translates into long-lasting in vivo efficacy .

Properties

IUPAC Name

2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBYKYDRYYERIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 2
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 3
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 4
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 5
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 6
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Customer
Q & A

Q1: How does LAS191859 interact with its target, CRTh2, and what are the downstream effects of this interaction?

A1: LAS191859 acts as a CRTh2 antagonist, meaning it binds to the CRTh2 receptor and blocks the binding of its natural ligand, prostaglandin D2 (PGD2) []. This inhibition prevents the activation of downstream signaling pathways associated with CRTh2, including those involved in inflammation, allergic responses, and immune cell trafficking.

Q2: What is known about the pharmacokinetic and pharmacodynamic (PK/PD) properties of LAS191859, specifically its relationship to its long-lasting in vivo efficacy?

A2: Research indicates that LAS191859 exhibits a long receptor residence time, meaning it remains bound to the CRTh2 receptor for an extended period []. This prolonged binding contributes to its long-lasting in vivo efficacy, as it allows for sustained inhibition of CRTh2 signaling even after the drug concentration in the bloodstream has decreased. This characteristic is advantageous for therapeutic applications, potentially leading to a longer duration of action and reduced dosing frequency.

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